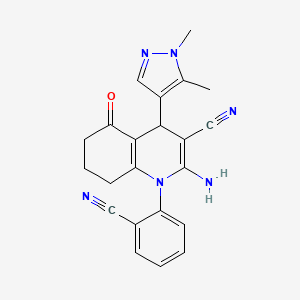
2-amino-1-(2-cyanophenyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-AMINO-3-CYANO-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]PHENYL CYANIDE is a complex organic compound that features a quinoline core, a pyrazole ring, and a phenyl cyanide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-AMINO-3-CYANO-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]PHENYL CYANIDE typically involves multi-step organic reactions. One common method involves the condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst . This reaction forms the pyrazole derivative, which is then further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
2-[2-AMINO-3-CYANO-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]PHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amine derivatives.
科学的研究の応用
2-[2-AMINO-3-CYANO-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]PHENYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and conductivity.
作用機序
The mechanism of action of 2-[2-AMINO-3-CYANO-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]PHENYL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
類似化合物との比較
Similar Compounds
2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Similar in structure but contains a thiophene ring instead of a quinoline ring.
Indole derivatives: Share similar bioactive properties but have an indole core instead of a quinoline core.
Uniqueness
2-[2-AMINO-3-CYANO-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]PHENYL CYANIDE is unique due to its combination of a quinoline core, a pyrazole ring, and a phenyl cyanide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C22H20N6O |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
2-amino-1-(2-cyanophenyl)-4-(1,5-dimethylpyrazol-4-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H20N6O/c1-13-16(12-26-27(13)2)20-15(11-24)22(25)28(17-7-4-3-6-14(17)10-23)18-8-5-9-19(29)21(18)20/h3-4,6-7,12,20H,5,8-9,25H2,1-2H3 |
InChIキー |
ZCFLXRQEYCOUSV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1C)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4C#N)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


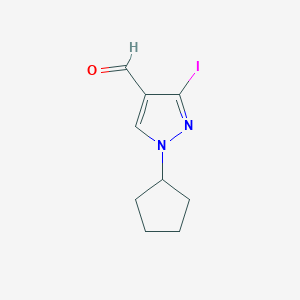

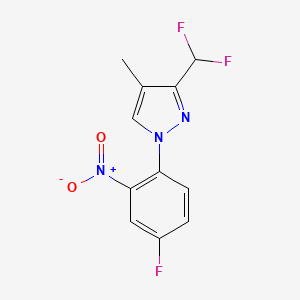
![N'-[(Z)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide](/img/structure/B10903533.png)
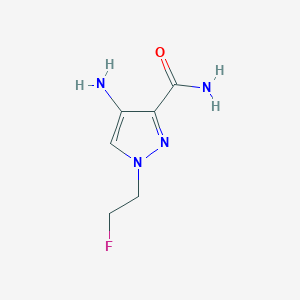
![2,4-dibromo-6-{4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-6-methylpyrimidin-2-yl}phenol](/img/structure/B10903540.png)
![N'-{(E)-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]methylidene}-2-(quinolin-8-yloxy)propanehydrazide](/img/structure/B10903550.png)
![3-fluoro-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B10903557.png)
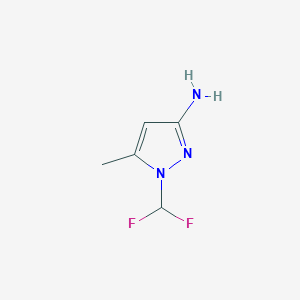
![1-[4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10903578.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-2-{[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B10903579.png)
![3-[(Acetyloxy)methyl]-7-{[(3,4-diethoxyphenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10903593.png)
![4-{[(E)-{5-[(pentachlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903608.png)
![2-({4-(2,4-dichlorophenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B10903621.png)
